molecular formula C9H15NO B195782 2-Azaspiro[4.5]decan-3-one CAS No. 64744-50-9

2-Azaspiro[4.5]decan-3-one

Cat. No.: B195782
CAS No.: 64744-50-9
M. Wt: 153.22 g/mol
InChI Key: JAWPQJDOQPSNIQ-UHFFFAOYSA-N
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Description

2-Azaspiro[4.5]decan-3-one is a spirocyclic compound that features a unique structure where a nitrogen atom is incorporated into a spiro ring system. . The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for various scientific studies.

Mechanism of Action

Target of Action

2-Azaspiro[4.5]decan-3-one is an impurity formed in the synthesis of Gabapentin . Gabapentin is a synthetic and non-benzodiazepine analogue of γ-aminobutyric acid (GABA), which is used for epilepsy, symptoms of peripheral neuropathic pain, postherpetic neuralgia, diabetic peripheral neuropathy, acute alcohol withdrawal syndrome, and multiple sclerosis treatment .

Mode of Action

The formation of this compound occurs through intramolecular cyclization in solution . This process is influenced by several factors including the polymorphic modification of Gabapentin, temperature, moisture, shredding rate, and presence of some excipients .

Biochemical Pathways

The exact biochemical pathways affected by 2-Azaspiro[4It is known to be a metabolite found in the small intestine of mus musculus (mouse) and in the whole organism of nippostrongylus brasiliensis .

Pharmacokinetics

The pharmacokinetics of 2-Azaspiro[4It is known that the rate of its formation from crystalline gabapentin depends on several factors including its polymorphic modification, temperature, moisture, shredding rate, and presence of some excipients .

Result of Action

The molecular and cellular effects of 2-Azaspiro[4It is known to demonstrate some toxicity rate (ld 50 = 300 mg/kg, white mice) .

Action Environment

The action of this compound is influenced by environmental factors. The rate of its formation from crystalline Gabapentin depends on its polymorphic modification, temperature, moisture, shredding rate, and presence of some excipients .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Azaspiro[4.5]decan-3-one can be synthesized through several methods. One common approach involves the intramolecular cyclization of gabapentin under specific conditions. The cyclization process can be influenced by factors such as temperature, pH, and the presence of certain excipients . Another method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides, followed by a tandem radical addition and dearomatizing cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-performance liquid chromatography (HPLC) for the identification and quantification of the compound. This method ensures the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The spirocyclic structure allows for substitution reactions, where different substituents can be introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-Azaspiro[4.5]decan-3-one has several applications in scientific research:

Properties

IUPAC Name

2-azaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-8-6-9(7-10-8)4-2-1-3-5-9/h1-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWPQJDOQPSNIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215070
Record name Gabapentin-lactam
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64744-50-9
Record name 2-Azaspiro[4.5]decan-3-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gabapentin-lactam
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Record name Gabapentin-lactam
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-pentamethylene-4-butyrolactam
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Record name 2-Azaspiro[4.5]decan-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GABAPENTIN LACTAM
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Synthesis routes and methods

Procedure details

190 g (0 82 mole) Ethyl 1-nitromethyl-1-cyclohexaneacetate in 3168 mL ethanol are hydrogenated for 4 hours at 125° C. in the presence of 62.9 g 10% palladium-carbon. At the end of the take up of hydrogen, the catalyst is filtered off and the colorless solution obtained is distilled to dryness in a vacuum. 116.2 g 2-Aza-spiro[4,5]decan-3-one in the form of a colorless crystallizate are obtained; yield 91.6% of theory. Content 97.1% (GC); m.p. 88° to 90° C.
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
3168 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
62.9 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthesis pathways described for 2-Azaspiro[4.5]decan-3-one?

A1: Two distinct synthesis pathways for this compound are highlighted in the provided research papers:

  • Traditional Synthesis: This route involves a series of reactions including a Knoevenagel condensation, Michael addition, catalytic hydrogenation, and hydrolysis. This method is described in the paper "Synthesis of Gabapentin Hydrochloride" [].
  • Gold Carbene-Mediated Dearomatization: This novel approach utilizes gold carbene species derived from ynamides to achieve dearomatization of phenols, ultimately yielding 2-Azaspiro[4.5]decan-3-ones. This method, detailed in "Catalytic Dearomative Spirocyclization via Gold Carbene Species Derived from Ynamides: Efficient Synthesis of 2-Azaspiro[4.5]decan-3-ones" [], offers potential advantages in terms of reaction conditions and starting materials.

Q2: How does the structure of this compound influence its interactions with other molecules?

A2: The crystal structure of this compound, specifically in its complex with chloranilic acid, reveals key structural features []. The cyclohexane ring adopts a chair conformation while the 3-azaspiro ring exists in a slightly distorted chair conformation. These conformations, along with the spatial arrangement of the N-H and O atoms, enable the formation of strong hydrogen bonds. This hydrogen bonding capacity is further evidenced by the interaction of this compound with chloranilic acid, forming chains mediated by N—H⋯O and O—H⋯O hydrogen bonds []. This structural insight provides a basis for understanding how this compound may interact with other molecules, including potential drug targets or enzymes.

Q3: What are the potential advantages of the gold carbene-mediated synthesis of 2-Azaspiro[4.5]decan-3-ones?

A3: The study highlighting the gold carbene-mediated synthesis of 2-Azaspiro[4.5]decan-3-ones [] presents several potential advantages over traditional methods:

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